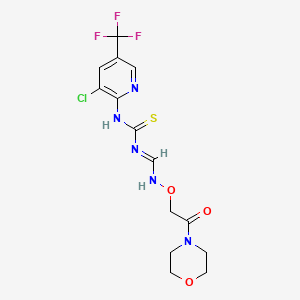![molecular formula C15H13N3O B2857550 (E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one CAS No. 1448139-41-0](/img/structure/B2857550.png)
(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines have been studied for their pronounced cytotoxic activity . They have been used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures . This gives the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines involves a pyrrolo ring fused with a pyrimidine ring . The different substituents on the pyrrolo[2,3-d]pyrimidine ring can cause differences in the positions of the rings and affect the interactions of the hinge region .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,3-d]pyrimidines often involve substitutions at various positions on the ring . For example, acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines has been reported .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound has been a focal point in the synthesis of novel derivatives that exhibit potential as antimicrobial and anticancer agents. For instance, Rahmouni et al. (2016) discussed the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, showcasing their anticancer and anti-5-lipoxygenase activities. These derivatives have shown promise in cytotoxicity against specific cancer cell lines and inhibition of 5-lipoxygenase, highlighting the compound's potential in therapeutic development (Rahmouni et al., 2016).
Optical and Electronic Properties
Research by Hussain et al. (2020) delved into the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives. This study provided insights into the compound's promising applications in medicine and nonlinear optics fields, particularly focusing on phenyl pyrimidine derivatives for NLO studies and comparative analysis. Their findings demonstrate the compound's significant nonlinear optical properties, suggesting its potential use in optoelectronic applications (Hussain et al., 2020).
Antimicrobial and Antitubercular Activities
Further studies have been conducted to evaluate the antimicrobial and antitubercular properties of pyrimidine derivatives. Kamdar et al. (2011) synthesized novel 4H-chromeno[2,3-d]pyrimidine derivatives via 2-amino-4-phenyl-4H-chromene-3-carbonitriles, which were then evaluated for their in vitro antitubercular and antimicrobial activities. Some derivatives exhibited pronounced antitubercular and antimicrobial activities, underscoring the potential of these compounds in addressing infectious diseases (Kamdar et al., 2011).
Direcciones Futuras
Pyrrolo[2,3-d]pyrimidines have been explored as potential antitubercular agents . They have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . Future research could focus on further optimizing these compounds for increased activity and selectivity .
Mecanismo De Acción
Target of Action
The primary targets of this compound are p21-activated kinase 4 (PAK4) and Hematopoietic progenitor kinase 1 (HPK1) . PAK4 is a key effector in various signaling pathways, involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation . HPK1 is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling .
Mode of Action
The compound interacts with its targets through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The different halogen atoms on the 2-substituents of the inhibitors caused differences in the positions of the 2-benzene rings and affected the interactions of the hinge region .
Biochemical Pathways
The compound affects the signaling pathways associated with its targets, PAK4 and HPK1. In the case of PAK4, it is involved in transmitting signals to downstream factors both inside and outside the cell . For HPK1, it plays a role in T cell receptor (TCR) signaling .
Pharmacokinetics
It is noted that all the potent compounds from a similar series have a clogp value less than 4 and molecular weight < 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
The compound exhibits inhibitory activity against its targets, PAK4 and HPK1 . This results in changes in the cellular processes regulated by these kinases, such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Propiedades
IUPAC Name |
(E)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(7-6-12-4-2-1-3-5-12)18-9-13-8-16-11-17-14(13)10-18/h1-8,11H,9-10H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSATUVBCCLMES-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CN=CN=C2CN1C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

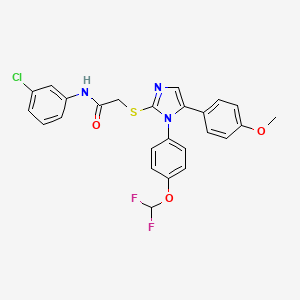
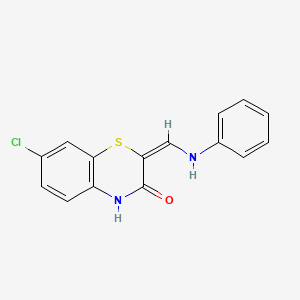

![{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride](/img/structure/B2857472.png)
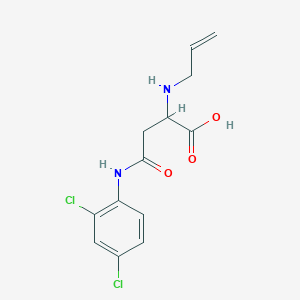
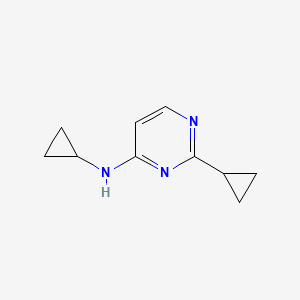
![Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-8-yl)ethyl]piperazinecarboxylate](/img/structure/B2857477.png)
![N-(3-fluoro-4-methoxybenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2857479.png)
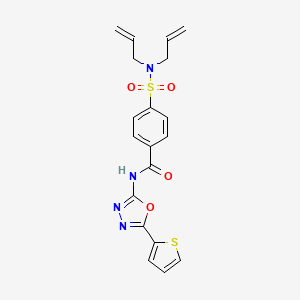
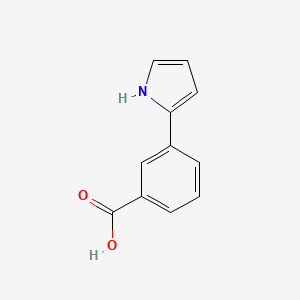

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide](/img/structure/B2857487.png)

